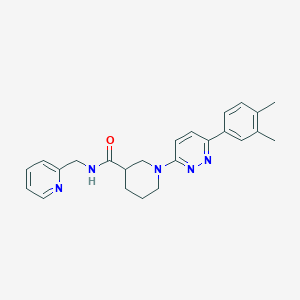

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H27N5O and its molecular weight is 401.514. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

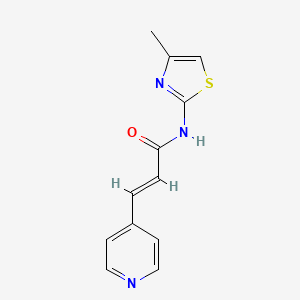

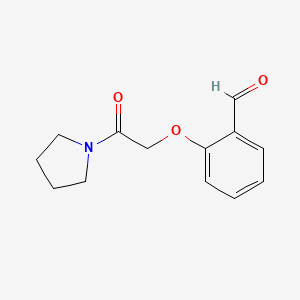

- Synthesis and Evaluation : A series of novel pyridine and fused pyridine derivatives, including the chemical structure , have been synthesized. These compounds were evaluated for antimicrobial and antioxidant activity. Furthermore, in silico molecular docking screenings were conducted towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting potential for drug development (E. M. Flefel et al., 2018).

Antimycobacterial Activity

- Design and Synthesis for Tuberculosis : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized based on a similar structure, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This includes insights into the design process, highlighting the potential of such compounds in tuberculosis treatment (Kai Lv et al., 2017).

Antitumor and Antioxidant Activities

- Cyanoacetamide in Heterocyclic Chemistry : A study involving cyanoacetamide-based synthesis, including compounds with structural similarities to the one mentioned, explored the antitumor and antioxidant activities of new benzothiophenes. Several compounds were found to exhibit promising antioxidant activities, indicating potential for further pharmacological development (S. A. Bialy & M. Gouda, 2011).

Antimicrobial Evaluation

- Novel Arylazothiazole Disperse Dyes : Research on novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine-2-carboxamide derivatives, revealed high efficiency in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. This study suggests that the structural motif present in the compound of interest may lend itself to diverse biological activities, including applications in sterile and biological active fabrics (M. Khalifa et al., 2015).

Cocrystallization and Drug Development

- Cocrystallization Behavior of Isomeric Pyridine Carboxamides : Investigating the cocrystallization of pyrazinoic acid with isomeric pyridine carboxamides demonstrated how steric and electrostatic compatibility issues affect intermolecular interactions. Such studies are crucial for understanding drug-receptor interactions and developing more effective pharmaceuticals, where the compound may serve as a model for studying these phenomena (Karothu Durga Prasad et al., 2015).

Mechanism of Action

Target of Action

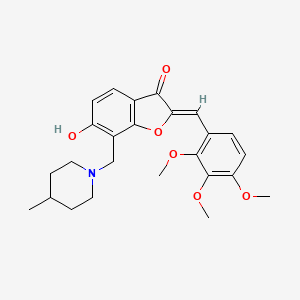

It’s worth noting that pyridazin-3(2h)-ones, a class of compounds to which this compound belongs, have been associated with diverse pharmacological activities . They have been reported to possess antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Mode of Action

Compounds with a pyridazin-3(2h)-one skeleton have been known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Given the diverse pharmacological properties of pyridazin-3(2h)-ones , it can be inferred that this compound may interact with multiple biochemical pathways.

Result of Action

Compounds with a pyridazin-3(2h)-one skeleton have been reported to possess a wide range of pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c1-17-8-9-19(14-18(17)2)22-10-11-23(28-27-22)29-13-5-6-20(16-29)24(30)26-15-21-7-3-4-12-25-21/h3-4,7-12,14,20H,5-6,13,15-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDVYNNZEKBRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)